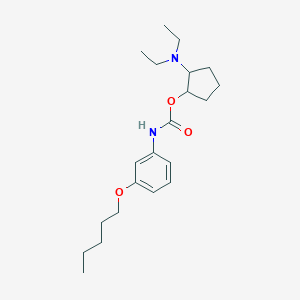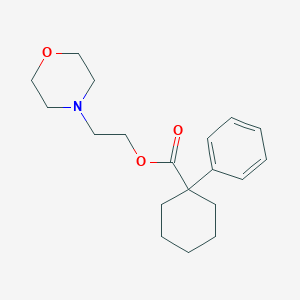
2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate
Vue d'ensemble
Description
2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate (MPC) is a cyclic ether compound that has been researched for its potential medical applications. MPC has been studied for its ability to act as a biologically active agent in a variety of areas, including in vivo and in vitro experiments. Its mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations in laboratory experiments have been explored. MPC has been used in a variety of research applications, and
Applications De Recherche Scientifique
Endoplasmic Reticulum Stress Modulation:
Pre-084 has been studied for its impact on endoplasmic reticulum (ER) stress. ER stress plays a crucial role in various renal diseases, including chronic kidney disease (CKD). In a rat model of adenine-induced CKD, Pre-084 demonstrated promising effects. By activating sigma-1 receptors (σ1Rs), Pre-084 reduced ER stress markers such as phosphorylated protein kinase R-like ER kinase (p-PERK), cleaved activating transcription factor-6 (ATF-6f), phosphorylated inositol requiring enzyme1α (p-IRE1α), and caspase-12. These findings suggest that Pre-084 may ameliorate kidney injury by lowering ER stress through increased σ1R expression .
Neuroprotection:
Pre-084 has shown neuroprotective properties in both in vitro and in vivo studies. As a selective σ1 receptor agonist, it has been investigated for its potential to protect brain tissue. Further research is needed to explore its precise mechanisms and applications in neurological disorders .
Blood-Brain Barrier Modulation:
Activation of sigma-1 receptors by Pre-084 impacts the blood-brain barrier (BBB). In studies using brain microvascular endothelial cells (RBMVEC), Pre-084 increased mitochondrial calcium levels and reactive oxygen species (ROS). Additionally, it decreased the electrical resistance of the RBMVEC monolayer, indicating BBB disruption. Understanding these effects could have implications for drug delivery and brain-related conditions .
Mécanisme D'action
Target of Action
Pre-084 is a highly selective agonist for the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein that resides at the interface between the endoplasmic reticulum and mitochondria . It plays a crucial role in modulating neuronal physiology and synaptic plasticity .
Mode of Action
Pre-084 interacts with the σ1R, leading to its activation . This activation has been shown to have neuroprotective effects . It can inhibit the neuroinflammation independent of the canonical mechanisms, such as NF-κB, JNK, and ERK inflammatory pathways .
Biochemical Pathways
The activation of σ1R by Pre-084 has been found to affect several biochemical pathways. It has been shown to suppress lipopolysaccharide (LPS) elevated nitric oxide (NO) content in BV-2 microglia culture supernatant and LPS-raised mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS) in BV-2 microglia . It also alleviated LPS-increased Ser 9 de-phosphorylation of glycogen synthase kinase-3 beta (GSK-3β), LPS-elevated catalytic activity of calcineurin, and LPS-raised percent and frequency of Ca 2+ oscillatory BV-2 cells .
Result of Action
Pre-084 exhibits good neuroprotective effects and can improve motor function and motor neuron survival in mice . It also increases the expression of Glial cell line-derived neurotrophic factor (GDNF) . Moreover, Pre-084 can ameliorate myocardial ischemia-reperfusion injury in rats by activating the Akt-eNOS pathway .
Action Environment
The action of Pre-084 can be influenced by various environmental factors. For instance, in a study, it was found that Pre-084 ameliorated kidney injury by reducing endoplasmic reticulum stress in the rat model of adenine-induced chronic kidney disease . This suggests that the efficacy of Pre-084 can be influenced by the physiological state of the organism and the presence of stressors.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKZUBCUZVZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160819 | |
| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate | |
CAS RN |
138847-85-5 | |
| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138847-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRE-084 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



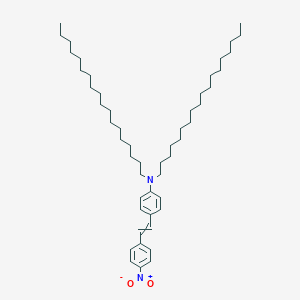


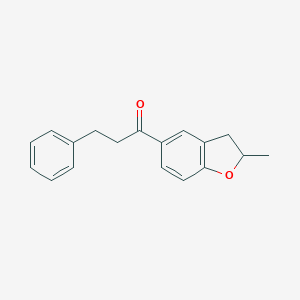
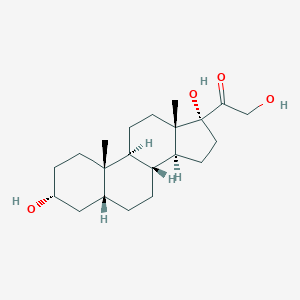
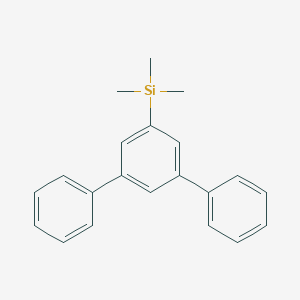
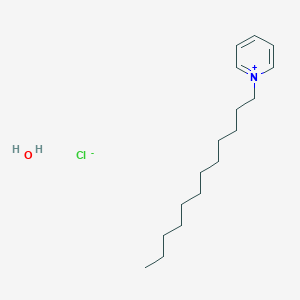
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
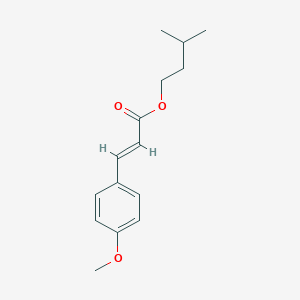
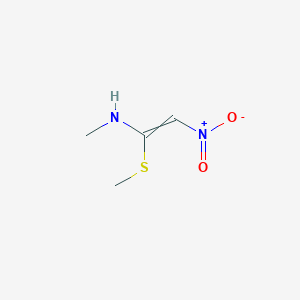
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
